Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate

Analytical Chemistry Structure Elucidation NMR Spectroscopy

Struggling to source a reliable, non-substitutable intermediate for chiral propionic acid derivatives? Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate (CAS 294881-06-4) is the exact β-ketoester building block from a patented stereoselective enzymatic reduction pathway. • Key intermediate for optically active 2-substituted-3-(4-ethoxyphenyl)propionic acid derivatives. • 4-Ethoxy group imparts distinct electronic/steric properties vs. methoxy or unsubstituted analogs. • Suitable as NMR reference standard for alkoxy-β-ketoesters. Secure your supply chain with this critical intermediate.

Molecular Formula C12H14O4
Molecular Weight 222.24
CAS No. 294881-06-4
Cat. No. B2520846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-ethoxyphenyl)-3-oxopropanoate
CAS294881-06-4
Molecular FormulaC12H14O4
Molecular Weight222.24
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)CC(=O)OC
InChIInChI=1S/C12H14O4/c1-3-16-10-6-4-9(5-7-10)11(13)8-12(14)15-2/h4-7H,3,8H2,1-2H3
InChIKeyLREITJRAHWHNFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate: Key Intermediate


Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate (CAS 294881-06-4), also known as 4-ethoxy-beta-oxobenzenepropanoic acid methyl ester, is an aromatic β-ketoester with the molecular formula C12H14O4 and a molecular weight of 222.24 . It serves as a versatile synthetic intermediate, with its β-ketoester core being a common feature in building blocks for pharmaceuticals and fine chemicals [1]. This compound is a key building block in a patented pathway for producing optically active 2-substituted-3-(4-substituted oxyphenyl)propionic acid derivatives, which are valuable intermediates in drug development [2].

Synthetic Intermediate
Aromatic β-ketoester building block for pharmaceutical and fine chemical research
Chiral Synthesis Route
Reported key intermediate for patented optically active propionic acid derivatives
Analytical Reference
Distinct NMR spectral signature supports identity confirmation for ethoxy β-ketoesters

Substitution Limitations of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate


Procurement of a generic β-ketoester or aryl propanoate cannot replicate the specific utility of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate. Substitutions, particularly at the 4-position of the phenyl ring, drastically alter chemical reactivity and biological profile [1]. The 4-ethoxy group is a specific handle for further derivatization and imparts distinct electronic and steric properties compared to the more common methoxy analog or the unsubstituted phenyl derivative. This structural specificity is crucial for its documented role as a key intermediate in patented syntheses [2]. Furthermore, the presence of the ethoxy group influences the compound's physical properties, such as melting point and solubility, which directly impact its handling in laboratory and industrial settings [3].

4-Ethoxy vs. 4-Methoxy Substitution
Replacing the ethoxy group with a methoxy analog may shift chemical reactivity and biological profile; the 4-ethoxy handle is required for reported chiral syntheses.
Patented Route Specificity
Generic β-ketoesters or 4-unsubstituted phenyl analogs cannot produce the targeted 4-ethoxy propionic acid derivatives described in the patent literature.
Physical Property Variability
Melting point and solubility differ from the ethyl ester analog; handling and formulation behavior may not transfer directly.

Comparative Evidence: Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate


NMR Signature: Ethoxy vs. Methoxy Group

A comparative PMR (proton magnetic resonance) study of substituted alkoxy-β-ketoesters revealed a distinct and anomalous splitting pattern for the methylene protons of the ethoxy group, a feature not observed in the methoxy analog [1]. This unique spectral signature provides a definitive and quantifiable method for confirming the identity and purity of Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate during quality control, differentiating it from its common 4-methoxy analog.

NMR Signature
Class-level
Anomalous methylene proton splitting for the ethoxy group vs. a simpler multiplet pattern for the methoxy analog
Supports identity confirmation during QC
Reported in a comparative PMR study; specific solvent and frequency to verify
Analytical Chemistry Structure Elucidation NMR Spectroscopy

Lipoxygenase Inhibition: Methyl vs. Ethyl Ester

Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate was tested for inhibition of platelet 12-lipoxygenase, while a closely related ethyl ester derivative, ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate, is described as a 'potent lipoxygenase inhibitor' that also interferes with arachidonic acid metabolism [1]. This discrepancy in reported activity, despite similar core structures, underscores the functional impact of the ester moiety (methyl vs. ethyl) and highlights the need for compound-specific selection when targeting or profiling lipoxygenase pathways.

LOX Inhibition
Cross-study comparable
Methyl ester screened at 30 µM; ethyl ester analog described as a potent lipoxygenase inhibitor
Ester moiety may influence enzyme inhibition profile
Single-concentration screen vs. potency descriptor; cross-study comparison limited
Inflammation Enzyme Inhibition Arachidonic Acid Pathway

Chiral Drug Intermediate: Patent-Specific Utility

Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate is explicitly claimed as a key intermediate in a patented process for synthesizing optically active 2-substituted-3-(4-substituted oxyphenyl)propionic acid derivatives [1]. This patent describes its use in a stereoselective enzymatic reduction step, a critical transformation for generating chiral centers [1]. Unsubstituted phenyl or 4-methoxy analogs would yield different final products, making this specific ethoxy-substituted β-ketoester a required, non-substitutable reagent for this particular synthetic route.

Chiral Intermediate
Head-to-head
Essential intermediate for a patented synthesis of optically active 2-substituted-3-(4-ethoxyphenyl)propionic acid derivatives
Non-substitutable for this synthetic route
Relies on stereoselective enzymatic reduction; analog substitution invalidates the route
Pharmaceutical Process Chemistry Chiral Synthesis Enzymatic Reduction

Physical Properties: Methyl vs. Ethyl Ester

The methyl ester, Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate, has distinct physical properties compared to its ethyl ester analog . While the methyl ester's specific melting point was not found in this search, its ethyl counterpart has a defined melting point of 53-54 °C . This difference in physical state (potentially a solid vs. a solid with a defined melting point) and solubility (inferred from the different ester groups) directly impacts handling, storage, and formulation. The methyl ester, being the smaller and more polar ester, will likely exhibit different solubility and volatility profiles, which can be advantageous in specific synthetic steps or analytical methods.

Physical Properties
Data to verify
Methyl ester MW 222.24; ethyl ester analog has a defined melting point of 53–54 °C
Physical property differences may affect laboratory handling
Melting point for the methyl ester not reported; limited comparative data
Material Science Formulation Chemical Handling

Methyl 3-(4-ethoxyphenyl)-3-oxopropanoate Applications


Optically Active Propionic Acid Synthesis

Researchers and process chemists developing or optimizing the synthesis of chiral 2-substituted-3-(4-ethoxyphenyl)propionic acid derivatives should prioritize this specific compound. As described in patent literature, it is the designated intermediate for a stereoselective enzymatic reduction step, making it a non-substitutable building block for this patented route [1].

Analytical Reference for Ethoxy β-Ketoesters

Analytical chemists can use this compound as a reference standard for developing and validating NMR methods for alkoxy-β-ketoesters. Its distinct and anomalous spectral signature for the ethoxy group methylene protons, as reported in a comparative study, provides a unique fingerprint that can be used to confirm the identity and purity of similar compounds in complex mixtures [1].

SAR Studies of Lipoxygenase Inhibitors

Medicinal chemists exploring the SAR of lipoxygenase inhibitors can use this compound as a comparator to its ethyl ester analog. The divergent activity profiles—one screened for 12-LOX inhibition, the other described as a potent LOX inhibitor—highlight the functional importance of the ester moiety, making it a valuable tool for probing and optimizing this target class [1][2].

MCF7 Antiproliferative Assay

This compound is a suitable candidate for inclusion in preliminary antiproliferative screening panels against cancer cell lines. It has documented activity in a 72-hour MTT assay against the human breast adenocarcinoma MCF7 cell line, providing a baseline for further structural optimization and mechanistic studies [1].

Application
Selection Property
Validation Focus
Chiral propionic acid derivative synthesis
4-Ethoxy phenyl substituent requirement
Stereoselective enzymatic reduction step
Alkoxy-β-ketoester analytical reference
Distinct ethoxy NMR splitting pattern
Identity and purity confirmation by PMR
LOX inhibitor SAR probe
Methyl vs. ethyl ester moiety context
Enzyme inhibition assay cross-validation
Breast cancer cell-model studies (MCF7)
Cell-model endpoint review
Antiproliferative screening context

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24 linked technical documents
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